![molecular formula C21H17FN2O7 B14750420 4-{2-(2-fluorophenyl)-4-hydroxy-3-[(4-nitrophenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid](/img/structure/B14750420.png)
4-{2-(2-fluorophenyl)-4-hydroxy-3-[(4-nitrophenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-(2-fluorophenyl)-4-hydroxy-3-[(4-nitrophenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrole ring substituted with fluorophenyl, nitrophenyl, and butanoic acid groups, making it a unique molecule with diverse chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-(2-fluorophenyl)-4-hydroxy-3-[(4-nitrophenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the fluorophenyl and nitrophenyl groups through electrophilic aromatic substitution reactions. The final step involves the addition of the butanoic acid group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-{2-(2-fluorophenyl)-4-hydroxy-3-[(4-nitrophenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include ketones, amines, and substituted aromatic compounds, depending on the specific reaction pathway and conditions used.
Aplicaciones Científicas De Investigación
4-{2-(2-fluorophenyl)-4-hydroxy-3-[(4-nitrophenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 4-{2-(2-fluorophenyl)-4-hydroxy-3-[(4-nitrophenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-{2-(2-fluorophenyl)-4-hydroxy-3-[(4-methylphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid
- 4-{2-(2-chlorophenyl)-4-hydroxy-3-[(4-nitrophenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid
Uniqueness
Compared to similar compounds, 4-{2-(2-fluorophenyl)-4-hydroxy-3-[(4-nitrophenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid is unique due to the presence of both fluorophenyl and nitrophenyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C21H17FN2O7 |
|---|---|
Peso molecular |
428.4 g/mol |
Nombre IUPAC |
4-[(3E)-2-(2-fluorophenyl)-3-[hydroxy-(4-nitrophenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid |
InChI |
InChI=1S/C21H17FN2O7/c22-15-5-2-1-4-14(15)18-17(19(27)12-7-9-13(10-8-12)24(30)31)20(28)21(29)23(18)11-3-6-16(25)26/h1-2,4-5,7-10,18,27H,3,6,11H2,(H,25,26)/b19-17+ |
Clave InChI |
QVXBGKORVYTIPD-HTXNQAPBSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)C2/C(=C(/C3=CC=C(C=C3)[N+](=O)[O-])\O)/C(=O)C(=O)N2CCCC(=O)O)F |
SMILES canónico |
C1=CC=C(C(=C1)C2C(=C(C3=CC=C(C=C3)[N+](=O)[O-])O)C(=O)C(=O)N2CCCC(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,17-diazaheptacyclo[16.12.0.03,16.05,14.07,12.020,29.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene](/img/structure/B14750338.png)
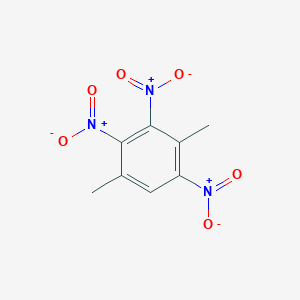
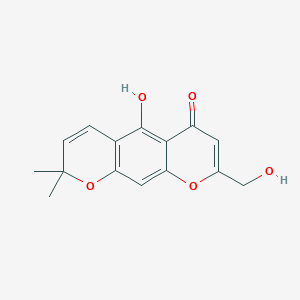

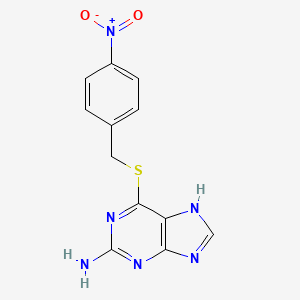
![Carbamic acid, N-methyl-N-[4-[6-[(2S)-3-[[(4-methylphenyl)sulfonyl]oxy]-2-[(tetrahydro-2H-pyran-2-yl)oxy]propoxy]-2-quinolinyl]phenyl]-, 1,1-dimethylethyl ester](/img/structure/B14750386.png)
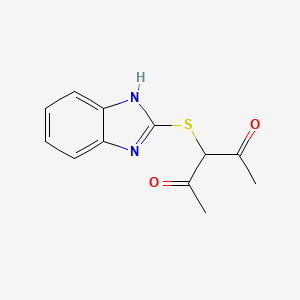

![3-[6-(7-Chloro-4-oxo-4H-1,3-benzothiazin-2-yl)-4-(methylsulfonyl)pyridin-2-yl]propanoic acid](/img/structure/B14750399.png)
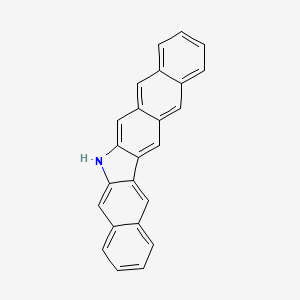


![ethyl 5-(3-{[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-hydroxypropoxy)-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B14750434.png)
![Bicyclo[3.2.1]oct-2-ene-2-carbonitrile](/img/structure/B14750440.png)
